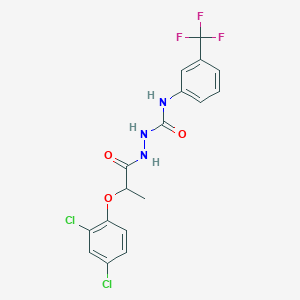
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide" is a semicarbazide derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Semicarbazides are characterized by the presence of a semicarbazide group, which can undergo various chemical reactions to form different heterocyclic compounds. The specific structure of this compound suggests it may have interesting properties due to the presence of dichlorophenoxy and trifluoromethylphenyl groups.
Synthesis Analysis
The synthesis of semicarbazide derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-aryloxyacetyl-4-(5-(4-chlorophenyl)-2-furoyl)-semicarbazides involves treating thiosemicarbazides with potassium iodate in aqueous solution to yield the semicarbazides in excellent yields . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, where a precursor molecule containing the dichlorophenoxy and trifluoromethylphenyl groups is reacted with semicarbazide or its derivatives under appropriate conditions.
Molecular Structure Analysis
The molecular structure of semicarbazide derivatives is crucial in determining their chemical behavior and potential applications. For example, the cyclization of thiosemicarbazide groups in 1-benzoyl-4-phenyl-3-thiosemicarbazide leads to the formation of different heterocyclic compounds, which are confirmed by spectroscopic techniques and quantum chemical calculations . The disappearance of bands associated with open-chain subgroups and the appearance of bands related to closed-ring structures in the FTIR and Raman spectra are indicative of the cyclization process. The molecular structure of "1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide" would similarly be analyzed using these techniques to confirm the presence of the expected functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Semicarbazide derivatives can undergo a variety of chemical reactions, including cyclization, which can lead to the formation of heterocyclic compounds with potential pharmacological properties. The provided papers describe the cyclization of thiosemicarbazide groups under acidic and basic conditions, leading to different products . The specific chemical reactions that "1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide" might undergo would depend on the reagents and conditions applied, but could include similar cyclization processes or other transformations involving the semicarbazide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of semicarbazide derivatives are influenced by their molecular structure. The presence of different substituents, such as dichlorophenoxy and trifluoromethylphenyl groups, can affect properties like solubility, melting point, and reactivity. The papers do not provide specific data on the physical and chemical properties of the compound , but techniques such as elemental analysis, NMR, and quantum chemical calculations can be used to predict these properties . For example, quantum chemical calculations can provide insights into the electronic structure, which is related to reactivity, while NMR can give information about the molecular environment of different atoms within the compound.
科学的研究の応用
Synthesis and Applications
Synthesis of Semicarbazide Derivatives : A study details the synthesis of 1,4-disubstituted semicarbazides, highlighting their wide applications in medicinal, agricultural, and industrial fields. These compounds were synthesized through the condensation of different acids with phenyl isocyanate, demonstrating the versatility of semicarbazides in chemical synthesis S. F. Asghar, K. A. Yasin, Habib-ur-Rehman, Shahid Aziz, 2010, Natural Product Research.
Antimicrobial and Insecticidal Activity : Another study synthesized 4H-1,2,4 triazole derivatives starting from 1-(substituted benzylidene) semicarbazide, showing significant antibacterial and antifungal efficacy against various pathogens, as well as insecticidal activity against Periplaneta americana N. Gautam, O. Chourasia, 2010, Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry.
Anticonvulsant Agents : The synthesis of 3-chloro-4-fluorophenyl substituted semicarbazones and their evaluation for anticonvulsant activity reveal the potential of semicarbazide derivatives as novel therapeutic agents. One compound, in particular, showed notable activity without neurotoxicity and less central nervous system depressant effect compared to a standard drug M. Amir, M. J. Ahsan, Israr Ali, 2010, Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry.
Safety And Hazards
The safety and hazards associated with this compound aren’t readily available in the sources I found. This information might be available in the compound’s Material Safety Data Sheet (MSDS).
将来の方向性
The future directions for the use of this compound would likely be determined by ongoing research and development efforts. Unfortunately, I couldn’t find specific information on future directions for this compound.
特性
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O3/c1-9(28-14-6-5-11(18)8-13(14)19)15(26)24-25-16(27)23-12-4-2-3-10(7-12)17(20,21)22/h2-9H,1H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBRAFVRNHITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)
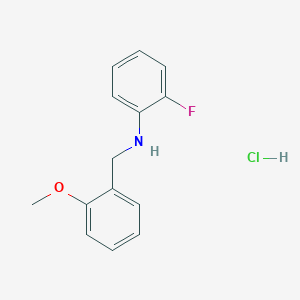
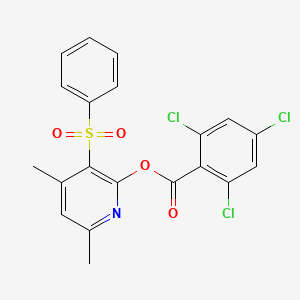
![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)
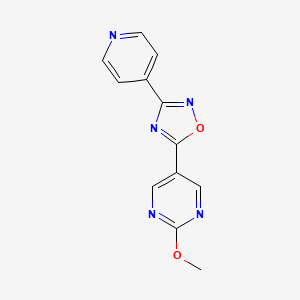
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)
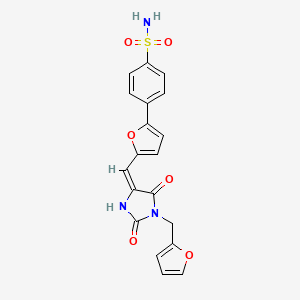
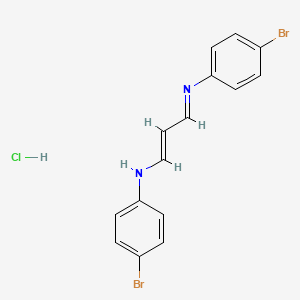


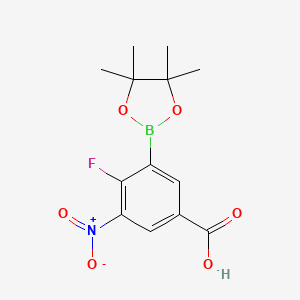
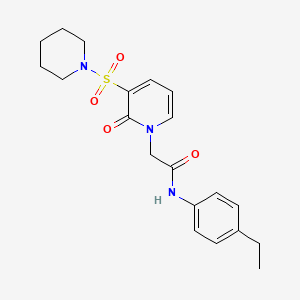
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)